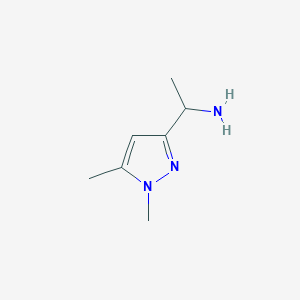

1-(1,5-Dimethyl-1H-pyrazol-3-yl)ethanamine

Description

Significance of Pyrazole (B372694) Core in Chemical Research

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a prominent structural motif in a vast array of chemical compounds. rsc.org Its significance stems from its versatile chemical properties and its prevalence in numerous biologically active molecules. rsc.orgglobalresearchonline.net The aromatic nature of the pyrazole ring, combined with the presence of two nitrogen atoms, allows for a variety of chemical modifications, making it an attractive scaffold for the development of new compounds with diverse applications. ias.ac.innumberanalytics.com

The history of pyrazole chemistry dates back to the late 19th century. The German chemist Ludwig Knorr first coined the term "pyrazole" in 1883. wikipedia.orgnih.gov A classic method for synthesizing the pyrazole ring was developed by the German chemist Hans von Pechmann in 1898. wikipedia.org One of the earliest significant applications of pyrazole derivatives was in the development of pharmaceuticals, such as Antipyrine (phenazone), a pain reliever and fever reducer. nih.gov The discovery of the first natural pyrazole, 1-pyrazolyl-alanine, from watermelon seeds in 1959 further spurred interest in this class of compounds. wikipedia.orgnih.gov Over the decades, the study of pyrazole derivatives has expanded dramatically, leading to their use in a wide range of fields, including medicine, agriculture, and materials science. globalresearchonline.netnumberanalytics.com

In modern chemical science, substituted pyrazoles are recognized as "privileged structures" due to their ability to bind to a wide range of biological targets. This has led to their incorporation into a multitude of pharmaceutical agents with diverse therapeutic applications. nih.gov Notable examples of drugs containing the pyrazole core include the anti-inflammatory drug Celecoxib and the anabolic steroid Stanozolol. wikipedia.org

The biological activities of pyrazole derivatives are extensive and well-documented, encompassing anti-inflammatory, antimicrobial, anticancer, antiviral, and anticonvulsant properties, among others. nih.govnih.govacademicstrive.com The specific biological activity of a pyrazole derivative is highly dependent on the nature and position of the substituents on the pyrazole ring. ias.ac.in This modularity allows chemists to fine-tune the properties of these compounds to achieve desired biological effects. Beyond pharmaceuticals, pyrazole derivatives are also utilized in agrochemicals as herbicides, insecticides, and fungicides. wikipedia.org

Scope and Research Trajectories for 1-(1,5-Dimethyl-1H-pyrazol-3-yl)ethanamine

A thorough review of the current scientific literature reveals a significant lack of specific research focused on this compound. While the broader class of pyrazole derivatives is a subject of intense investigation, this particular compound has not been extensively characterized or studied.

There is no readily available information on dedicated synthesis methods, detailed chemical and physical properties, or specific research applications for this compound. The research that does exist often focuses on structurally related but distinct molecules. For instance, the compound (1,5-Dimethyl-1H-pyrazol-3-yl)methylamine, which differs by a single methylene (B1212753) group, has a registered CAS number (423768-52-9) and is available from commercial suppliers for research purposes. scbt.com Similarly, other ethanamine derivatives of pyrazole with different substitution patterns on the ring are also documented. americanelements.combldpharm.com

Given the established biological significance of the pyrazole scaffold and the diverse activities of various substituted pyrazole-ethanamine analogs, it is plausible that this compound could be a target for future investigation. Potential research trajectories could include its synthesis and characterization, followed by screening for various biological activities, drawing parallels from the known properties of similar compounds. However, at present, any discussion of its specific properties or applications would be purely speculative due to the absence of direct scientific evidence.

Data on Related Pyrazole Derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| (1,5-Dimethyl-1H-pyrazol-3-yl)methylamine | 423768-52-9 | C6H11N3 | 125.17 |

| 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine | 807315-40-8 | C6H11N3 | 125.17 |

| 1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethan-1-amine | 1496468-81-5 | Not specified | Not specified |

| N-[(1-ethyl-3,5-dimethyl-1h-pyrazol-4-yl)methyl]ethanamine | 942852-84-8 | C10H19N3 | Not specified |

| 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethylamine | Not specified | Not specified | Not specified |

This table presents data for structurally related compounds to provide context, due to the limited information available for this compound. scbt.comamericanelements.combldpharm.compschemicals.comfishersci.ca

Structure

3D Structure

Properties

IUPAC Name |

1-(1,5-dimethylpyrazol-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-5-4-7(6(2)8)9-10(5)3/h4,6H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBBJFLHFRRFCTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 1,5 Dimethyl 1h Pyrazol 3 Yl Ethanamine

Established Synthetic Routes to the Pyrazole (B372694) Scaffold

The construction of the pyrazole ring is a well-established field in organic synthesis, with several reliable methods at the disposal of chemists. These methodologies can be broadly categorized into cyclo-condensation reactions, alkylation strategies for nitrogen functionalization, and multicomponent reactions.

Cyclo-condensation Reactions

Cyclo-condensation reactions are the most traditional and widely used methods for pyrazole synthesis. These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. researchgate.net

A common precursor for the synthesis of dimethyl-substituted pyrazoles is acetylacetone (B45752) (2,4-pentanedione). The reaction of acetylacetone with hydrazine hydrate (B1144303) or hydrazine sulfate (B86663) in a suitable solvent such as ethanol (B145695) or aqueous alkali leads to the formation of 3,5-dimethylpyrazole (B48361). umich.edu The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

| Reactants | Reagents/Conditions | Product | Yield | Reference |

| Acetylacetone, Hydrazine sulfate | 10% Sodium hydroxide, Water, 15°C | 3,5-Dimethylpyrazole | 77-81% | Organic Syntheses, Coll. Vol. 4, p.351 (1963) |

| Acetylacetone, Hydrazine hydrate | Glacial acetic acid, Reflux | 3,5-Dimethylpyrazole | High | jocpr.com |

This foundational reaction provides the core 3,5-dimethylpyrazole structure, which can then be further modified.

Alkylation Strategies for Pyrazole Nitrogen Atom Functionalization

Once the pyrazole ring is formed, the nitrogen atoms can be functionalized through alkylation. In the case of 3,5-dimethylpyrazole, the two nitrogen atoms are equivalent, simplifying the alkylation process. The introduction of a methyl group at the N1 position to form 1,5-dimethyl-3-substituted pyrazole precursors is a crucial step.

Alkylation is typically achieved by treating the pyrazole with an alkylating agent, such as a methyl halide (e.g., methyl iodide) or dimethyl sulfate, in the presence of a base. The base deprotonates the pyrazole nitrogen, generating a pyrazolate anion that acts as a nucleophile.

| Pyrazole Substrate | Alkylating Agent | Base/Solvent | Product | Reference |

| 3,5-Dimethylpyrazole | Methyl iodide | Sodium ethoxide/Ethanol | 1,3,5-Trimethylpyrazole | Journal of the American Chemical Society, 1953, 75 (1), 145-147 |

| 3,5-Dinitro-1H-pyrazol-4-amine | Methylating agent | Not specified | N,N,1-trimethyl-3,5-dinitro-1H-pyrazol-4-amine | mdpi.com |

Multicomponent Reactions for Pyrazole Ring Formation

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in building complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of substituted pyrazoles. nih.gov

A common MCR approach involves the reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine. This allows for the direct synthesis of highly substituted pyrazoles in a convergent manner. While not a direct route to 1,5-dimethylpyrazole (B184060), these methods are invaluable for creating diverse pyrazole libraries.

Targeted Synthesis of 1-(1,5-Dimethyl-1H-pyrazol-3-yl)ethanamine and its Analogs

The synthesis of the target molecule, this compound, requires the introduction of an ethanamine moiety at the C3 position of the 1,5-dimethylpyrazole scaffold. This can be achieved through direct amination approaches or, more commonly, through the functionalization and transformation of a suitable precursor.

Direct Amination Approaches for Ethanamine Moiety Incorporation

Direct methods for introducing an amino group are less common but offer the advantage of shorter synthetic sequences. One potential, though less documented, approach could involve a variation of the Chichibabin reaction, though this is more typical for pyridine-like heterocycles. A more plausible direct approach would be the reaction of a lithiated pyrazole with an aminating agent.

A more practical "direct" synthesis involves the reductive amination of a corresponding ketone. This two-step, one-pot procedure is a widely used and versatile method for amine synthesis.

Reductive Amination of 1-(1,5-Dimethyl-1H-pyrazol-3-yl)ethanone:

A key intermediate for the synthesis of the target amine is the corresponding ketone, 1-(1,5-Dimethyl-1H-pyrazol-3-yl)ethanone. Once this ketone is synthesized, it can be converted to the amine via reductive amination. This process involves the reaction of the ketone with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.

Common reducing agents for this transformation include sodium borohydride (B1222165), sodium cyanoborohydride, or catalytic hydrogenation. The Leuckart reaction, which uses ammonium formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent, is a classic method for this type of transformation. wikipedia.orgmdpi.comsemanticscholar.org

| Ketone Precursor | Amine Source | Reducing Agent/Conditions | Product | Reference (for analogous reactions) |

| 1-(1,5-Dimethyl-1H-pyrazol-3-yl)ethanone | Ammonium formate | Heat (120-130°C) | This compound | wikipedia.org |

| 1-(1,5-Dimethyl-1H-pyrazol-3-yl)ethanone | Ammonia, H₂ | Raney Nickel or Palladium on Carbon | This compound | General reductive amination protocols |

Another pathway involves the conversion of the ketone to its oxime, followed by reduction. The ketone can be reacted with hydroxylamine (B1172632) to form 1-(1,5-dimethyl-1H-pyrazol-3-yl)ethanone oxime. Subsequent reduction of the oxime with reagents such as lithium aluminum hydride (LiAlH₄), catalytic hydrogenation, or sodium in ethanol yields the target primary amine. mdpi.comnih.gov

Precursor Functionalization and Transformation (e.g., Mannich-type reactions)

The synthesis of the key precursor, 1-(1,5-dimethyl-1H-pyrazol-3-yl)ethanone, is a critical step. This can be achieved by acylation of 1,5-dimethylpyrazole. However, direct Friedel-Crafts acylation of pyrazoles can be challenging due to the deactivating effect of the nitrogen atoms.

A more common approach is to synthesize the pyrazole ring with the desired acetyl group already in place. For instance, the condensation of 3-acetyl-2,4-pentanedione with methylhydrazine would theoretically yield 1-(1,5-dimethyl-1H-pyrazol-3-yl)ethanone.

Mannich-type Reactions:

While a direct Mannich reaction on 1,5-dimethylpyrazole with formaldehyde (B43269) and a secondary amine would lead to a different product, a variation of this reaction could potentially be used to introduce a two-carbon aminomethyl chain. However, a more direct application of the Mannich reaction in this context is not immediately apparent from the available literature for this specific target molecule. The more viable routes remain the transformation of a pre-existing functional group at the C3 position.

A plausible synthetic sequence to obtain the target compound would be:

Synthesis of 3,5-dimethylpyrazole: From acetylacetone and hydrazine.

N-methylation: Reaction of 3,5-dimethylpyrazole with a methylating agent to give 1,3,5-trimethylpyrazole.

Oxidation of the C3-methyl group: Selective oxidation of the methyl group at the C3 position to a carboxylic acid or an aldehyde.

Conversion to the ketone: If the carboxylic acid is formed, it can be converted to the ketone via reaction with an organolithium reagent (e.g., methyllithium). If the aldehyde is formed, it can be reacted with a Grignard reagent (e.g., methylmagnesium bromide) followed by oxidation.

Reductive amination: Conversion of the resulting 1-(1,5-dimethyl-1H-pyrazol-3-yl)ethanone to this compound as described in section 2.2.1.

An alternative precursor synthesis could involve the Vilsmeier-Haack reaction on a suitable pyrazole derivative to introduce a formyl group, which can then be elaborated to the ethanamine side chain. For example, 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole can be acylated and then formylated to introduce a CHO group at the 4-position, which after hydrolysis gives 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde. umich.edu While this illustrates functionalization, a similar strategy for the 3-position would be required.

Derivatization Strategies for Structural Modification

The structural modification of this compound can be approached through derivatization of its primary amine functionality or by substitution on the pyrazole ring. The primary amine group is a versatile handle for a variety of chemical transformations, including acylation, sulfonylation, and alkylation, allowing for the introduction of a wide range of functional groups to modulate the compound's physicochemical properties.

Acylation and Sulfonylation: The primary amine of the ethanamine side chain can readily react with acylating agents (e.g., acid chlorides, anhydrides) or sulfonylating agents (e.g., sulfonyl chlorides) to form corresponding amides and sulfonamides. For instance, pyrazole-4-sulfonamide derivatives have been synthesized by reacting pyrazole compounds with chlorosulfonic acid, followed by reaction with various amines. nih.gov This strategy can be adapted to use this compound as the nucleophile, reacting it with various sulfonyl chlorides to produce a library of novel sulfonamides. Similarly, acylation reactions can introduce diverse substituents. The synthesis of peptide acyl-pyrazoles for use in native chemical ligation highlights the utility of forming amide bonds with pyrazole-containing moieties. nih.gov

Alkylation and Reductive Amination: The amine can undergo N-alkylation, although direct alkylation may lead to over-alkylation. A more controlled approach is reductive amination, where the primary amine is reacted with an aldehyde or ketone to form an imine, which is then reduced in situ to yield a secondary amine. This method is widely used in organic synthesis for the formation of C-N bonds. ineosopen.org For example, this compound could be reacted with various carbonyl compounds to generate a diverse set of N-substituted derivatives.

These derivatization strategies are crucial for structure-activity relationship (SAR) studies, enabling researchers to systematically explore how different functional groups appended to the core structure influence its biological or material properties.

Advanced Synthetic Techniques and Methodological Innovations

The synthesis of the 1,5-dimethyl-1H-pyrazole core and the introduction of the chiral ethanamine side chain can be achieved through various advanced and innovative methodologies designed to improve efficiency, selectivity, and sustainability.

Catalytic Approaches in Pyrazole Synthesis (e.g., Ni(0), Fe, Ru catalysis)

Transition-metal catalysis offers powerful tools for the synthesis of polysubstituted pyrazoles, often under milder conditions and with greater efficiency than classical methods. thieme-connect.comorganic-chemistry.org

Nickel Catalysis: Heterogeneous nickel-based catalysts have been successfully employed for the one-pot, multi-component synthesis of pyrazoles from hydrazines, ketones, and aldehydes at room temperature. mdpi.comsciforum.netresearchgate.net This approach is environmentally friendly and economical, with the catalyst being reusable for several cycles. Such a strategy could be envisioned for the synthesis of the 1-(1,5-dimethyl-1H-pyrazol-3-yl)ethanone precursor, by condensing methylhydrazine with appropriate ketone and aldehyde fragments in the presence of a nickel catalyst.

Iron Catalysis: Iron, being abundant and inexpensive, is an attractive catalyst. Iron-catalyzed routes for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols have been developed. thieme-connect.comorganic-chemistry.org The reaction utilizes an iron source like FeCl₃ and an oxidizing agent to form the pyrazole ring under mild conditions.

Ruthenium Catalysis: Ruthenium catalysts have also been explored for pyrazole synthesis. For example, Ru(II)-catalyzed oxidative C-N coupling has been used for the intramolecular synthesis of challenging tri- and tetrasubstituted pyrazoles. organic-chemistry.org Furthermore, low loadings of Ru₃(CO)₁₂ combined with specific ligands can catalyze the acceptorless dehydrogenative coupling of 1,3-diols with arylhydrazines to yield pyrazoles. organic-chemistry.org

These catalytic methods represent significant advances in the synthesis of complex pyrazole structures, offering potential pathways to the key intermediates required for this compound.

Enantioselective Synthesis of Chiral Ethanamine Derivatives

The ethanamine side chain of the target molecule contains a stereocenter, making enantioselective synthesis a critical consideration for applications where specific stereoisomers are required. A premier strategy for establishing this chirality is through the use of a chiral auxiliary, such as tert-butanesulfinamide (Ellman's auxiliary). rsc.orgyale.edursc.org

This well-established methodology involves two key steps:

Condensation: The ketone precursor, 1-(1,5-dimethyl-1H-pyrazol-3-yl)ethanone, is condensed with an enantiopure (R)- or (S)-tert-butanesulfinamide. This reaction, often facilitated by a Lewis acid like Ti(OEt)₄, forms a chiral N-tert-butanesulfinyl ketimine intermediate. ysu.amnih.gov

Diastereoselective Reduction: The C=N bond of the sulfinyl ketimine is then reduced using a hydride source, such as sodium borohydride (NaBH₄). The bulky tert-butanesulfinyl group effectively shields one face of the imine, directing the hydride attack to the opposite face and thereby controlling the stereochemistry of the newly formed stereocenter with high diastereoselectivity. ysu.am

Auxiliary Cleavage: The chiral auxiliary is subsequently removed by simple treatment with acid (e.g., HCl) to yield the desired chiral primary amine in high enantiomeric excess. iupac.org

This approach is highly versatile and has been used to prepare a vast array of chiral amines from their corresponding ketones. yale.edu An alternative approach is the asymmetric reduction of the ketone precursor using a chiral catalyst, such as a chiral oxazaborolidine (CBS catalyst) in conjunction with borane, or through asymmetric transfer hydrogenation with a chiral transition metal complex. wikipedia.orgnih.gov

| Method | Key Reagents | Stereocontrol Element | Typical Selectivity |

| Chiral Auxiliary | Ketone, (R)- or (S)-tert-butanesulfinamide, Ti(OEt)₄, NaBH₄ | Chiral sulfinyl group directs hydride attack | >90:10 dr |

| Asymmetric Reduction | Ketone, BH₃-DMS, Chiral Oxazaborolidine Catalyst (CBS) | Chiral catalyst-borane complex | High ee |

| Asymmetric Transfer Hydrogenation | Ketone, H-donor (e.g., isopropanol), Chiral Ru or Rh complex | Chiral ligand on transition metal | High ee |

Solvent Effects and Reaction Condition Optimization

The optimization of reaction conditions, including solvent choice and energy input, is paramount for developing efficient and sustainable synthetic protocols for pyrazoles. Modern techniques such as microwave-assisted synthesis and solvent-free reactions have shown significant advantages over conventional heating methods.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate the rate of pyrazole synthesis, often reducing reaction times from hours to minutes while improving yields. researchgate.net This technique has been applied to various pyrazole syntheses, including Knoevenagel condensations and multicomponent reactions. rsc.org The efficiency of microwave heating stems from the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating.

Solvent-Free (Neat) Conditions: Performing reactions without a solvent offers significant environmental and economic benefits by reducing waste and simplifying purification. Solvent-free synthesis of pyrazoles, often achieved by grinding the reactants together or by using microwave irradiation on a neat mixture of reactants, has been reported to be highly efficient. rsc.orgacs.org For instance, pyrazoles have been synthesized under solvent-free conditions at room temperature in the presence of an ionic salt like tetrabutylammonium (B224687) bromide (TBAB). rsc.org

The choice of solvent can also influence reaction outcomes, including yield and regioselectivity. While traditional syntheses often use solvents like ethanol or acetic acid, green chemistry principles have encouraged the use of more environmentally benign solvents like water or performing reactions under solvent-free conditions. researchgate.net

| Condition | Typical Solvent(s) | Energy Source | Key Advantages |

| Conventional | Ethanol, Acetic Acid, Toluene | Oil Bath / Heating Mantle | Well-established, simple setup |

| Microwave-Assisted | Ethanol-Water, DMF, or Solvent-Free | Microwave Irradiation | Drastically reduced reaction times, often higher yields |

| Solvent-Free | None (neat reaction) | Grinding or Microwave | Green methodology, reduced waste, simplified workup |

Reaction Mechanisms and Pathways in Pyrazole Chemistry

Understanding the reaction mechanisms underlying pyrazole formation is essential for controlling reaction outcomes, particularly regioselectivity, and for designing new synthetic routes.

Mechanistic Investigations of Pyrazole Ring Formation

The most fundamental and widely used method for constructing the pyrazole ring is the Knorr pyrazole synthesis , which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. jk-sci.comchemhelpasap.com The formation of the 1,5-dimethyl-1H-pyrazol-3-yl core of the target molecule can be rationalized through this pathway, using methylhydrazine and a suitable 1,3-dicarbonyl precursor like acetylacetone (pentane-2,4-dione).

The mechanism proceeds through the following key steps:

Initial Condensation: One of the nitrogen atoms of methylhydrazine acts as a nucleophile, attacking one of the carbonyl groups of the 1,3-dicarbonyl compound. This is typically followed by dehydration to form a hydrazone or enamine intermediate. chemhelpasap.com

Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group. This step forms a five-membered heterocyclic intermediate, often a hydroxyl-pyrazolidine. organic-chemistry.org

Dehydration/Aromatization: The cyclic intermediate undergoes a final dehydration step to eliminate a molecule of water, resulting in the formation of the stable, aromatic pyrazole ring. jk-sci.com

Regioselectivity: When an unsymmetrical hydrazine like methylhydrazine is used, two regioisomeric pyrazole products are possible. In the case of this compound, the desired isomer has the methyl group from the hydrazine at the N1 position and the methyl group from the dicarbonyl at the C5 position. The regiochemical outcome is influenced by the relative reactivity of the two carbonyl groups in the 1,3-dicarbonyl compound and the reaction conditions (e.g., pH). Generally, the more nucleophilic nitrogen of methylhydrazine (the unsubstituted -NH₂) attacks the more electrophilic carbonyl carbon first. Subsequent cyclization and dehydration then determine the final substitution pattern on the pyrazole ring. organic-chemistry.org

Understanding Reaction Intermediates and Transition States

The formation of the pyrazole ring, a key structural feature of this compound, typically proceeds through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This process, known as the Knorr pyrazole synthesis, involves several key intermediates and transition states that dictate the reaction pathway and regioselectivity.

Recent mechanistic studies have provided a deeper understanding of this classical reaction. rsc.org Kinetic data acquired through transient flow methods have revealed more complex reaction pathways than previously assumed. rsc.org The reaction between a 1,3-diketone and a monosubstituted hydrazine can involve multiple intermediates. rsc.org

Reaction Intermediates:

Initial nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-diketone leads to the formation of a hydrazone intermediate. mdpi.com This step is often followed by cyclization to form a hydroxylpyrazolidine intermediate. rsc.org In some cases, a di-addition intermediate, resulting from the reaction of both carbonyl groups with hydrazine molecules, has also been observed. rsc.org These intermediates are typically transient and can slowly convert to the final pyrazole product. rsc.org The characterization of a key nitropyrazolidine intermediate in a related pyrazole synthesis further supports the presence of such cyclic, non-aromatic precursors. organic-chemistry.org

The general progression from reactants to the pyrazole product can be summarized as follows:

| Step | Description | Intermediate(s) |

| 1 | Nucleophilic attack of hydrazine on the 1,3-dicarbonyl compound | Hydrazone/Enamine |

| 2 | Intramolecular cyclization | Hydroxylpyrazolidine |

| 3 | Dehydration | Pyrazoline |

| 4 | Aromatization | Pyrazole |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The dehydration of the hydroxylpyrazolidine intermediate to form a pyrazoline, which then aromatizes to the pyrazole, is generally considered a key part of the reaction cascade. rsc.orgmdpi.com Under neutral pH conditions, the dehydration step is often rate-determining. rsc.org

Transition States:

The transition states in pyrazole chemistry are critical in determining reaction rates and outcomes. For instance, in the tautomerism of pyrazoles, which involves proton transfer between the two nitrogen atoms, the energy barrier for an intramolecular proton shift is quite high. researchgate.net Theoretical calculations suggest that this process is more likely to be intermolecular, facilitated by solvent molecules or other pyrazole molecules. researchgate.net

Water molecules have been shown to lower the energetic barriers between tautomers by forming hydrogen bonds with the pyrazole nitrogens. nih.gov The most stable transition state for this proton exchange often involves two water molecules, which act as a proton shuttle. nih.gov In such cases, a water molecule is typically the initial proton donor in the formation of a cationic transition state. nih.gov

| Process | Key Features of the Transition State | Influencing Factors |

| Pyrazole Tautomerism | Intermolecular proton transfer, often involving solvent molecules. Cationic character. | Solvent polarity, presence of other proton donors/acceptors. |

| Knorr Synthesis (Cyclization) | Geometry of the hydrazone intermediate (Z-form favored for cyclization). | Steric and electronic properties of substituents on the diketone and hydrazine. |

| Knorr Synthesis (Dehydration) | Elimination of water from the hydroxylpyrazolidine intermediate. | pH of the reaction medium. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Spectroscopic and Structural Characterization of 1 1,5 Dimethyl 1h Pyrazol 3 Yl Ethanamine and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide invaluable insight into the molecular structure, bonding, and electronic properties of compounds.

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds in solution. Analysis of related pyrazole (B372694) structures provides a reference for the expected spectral features of 1-(1,5-dimethyl-1H-pyrazol-3-yl)ethanamine.

For derivatives, ¹H and ¹³C NMR data are well-documented. For instance, in 1,3-diphenyl-1H-pyrazole, proton signals appear at δ 7.96–7.95 (m, 2H), 7.93 (s, 1H), 7.79 (d, J = 8.0 Hz, 2H), 7.50–7.43 (m, 4H), 7.37–7.28 (m, 2H), and 6.79 (d, J = 2.2 Hz, 1H). rsc.org The corresponding ¹³C NMR signals are observed at δ 153.0, 140.3, 133.2, 129.4, 128.7, 128.04, 128.0, 126.3, 125.9, 119.1, and 105.0. rsc.org Similarly, for 3,5-dimethyl-1-phenyl-1H-pyrazole, ¹H NMR signals are found at δ 7.46-7.33 (m, 4H), 7.29 -7.19 (m, 1H), 5.90 (s, 1H), and 2.25 (s, 6H), with ¹³C NMR signals at δ 148.1, 139.4, 138.4, 128.3, 126.4, 124.0, 106.4, 12.9, and 11.8. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for Pyrazole Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |

|---|---|---|---|

| 1,3-diphenyl-1H-pyrazole | 7.96-6.79 | 153.0-105.0 | rsc.org |

| 3,5-dimethyl-1-phenyl-1H-pyrazole | 7.46-2.25 | 148.1-11.8 | rsc.org |

| 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one | 8.00-4.39 | 194.7-42.2 | mdpi.com |

Platinum complexes derived from pyrazole ligands have been characterized using ¹⁹⁵Pt NMR spectroscopy. This technique is highly sensitive to the electronic environment of the platinum center. iastate.edu For platinum(II) complexes with chloride and ethylenediamine (B42938) derivatives, ¹⁹⁵Pt NMR spectra show single signals around δ -2350 ppm. researchgate.net For related complexes, signals around δ -2050 ppm are observed. researchgate.net These chemical shift values are consistent with data reported for similar platinum compounds. researchgate.netmdpi.com The use of advanced techniques like sideband-selective ¹H{¹⁹⁵Pt} TONE D-HMQC and PE RESPDOR experiments allows for the acquisition of ¹⁹⁵Pt MAS NMR spectra with enhanced sensitivity. chemrxiv.org

Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are used for more detailed structural assignments. HSQC correlates proton and carbon signals that are directly bonded, while NOESY identifies protons that are close in space, providing information about the molecule's conformation. For example, HMQC (an older variant of HSQC) correlations were used to assign signals in naphthopyranone derivatives, confirming the connectivity between specific protons and carbons. mdpi.com

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. In pyrazole derivatives, characteristic bands are observed for C=N, C=C, and C-H bonds. For 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, characteristic IR bands appear at 1663 cm⁻¹ (C=O) and between 1570-1615 cm⁻¹ (C=N, C=C). mdpi.com

Table 2: Key IR Absorption Bands for Pyrazole Derivatives

| Compound | Wavenumber (cm⁻¹) | Assignment | Source |

|---|---|---|---|

| 1,3-diphenyl-1H-pyrazole derivative | 2918, 1596, 1504, 1460, 1041, 754, 689 | C-H, C=C, C=N | rsc.org |

| 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one | 1663, 1615-1570 | C=O, C=N/C=C | mdpi.com |

| (Z)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxy-3-phenylprop-2-en-1-one | Not specified | β-ketoenol functionality | researchgate.net |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption spectrum of pyrazole-containing compounds typically exhibits bands in the ultraviolet region. For example, a study on the complexation of 1,3-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene with various metal ions showed absorption maxima (λmax) between 290 and 294 nm. researchgate.net The formation of metal complexes often leads to shifts in these absorption bands, providing evidence of coordination. nih.govuobaghdad.edu.iq

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) are commonly used. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of molecular formulas.

For various pyrazole derivatives, the molecular ion peak is readily identified. For 3,5-dimethyl-1-phenyl-1H-pyrazole, the [M+H]⁺ ion is observed at an m/z of 173. rsc.org HRMS-ESI analysis of a 1,3-diphenyl-1H-pyrazole derivative calculated for C₁₆H₁₃N₂O₂ ([M+H]⁺) was 265.0972, with a found value of 265.0984, confirming its elemental composition. rsc.org Fragmentation patterns observed in MS/MS experiments can further elucidate the structure of the molecule. nih.gov

Table 3: Mass Spectrometry Data for Selected Pyrazole Compounds

| Compound | Ionization Method | Observed m/z | Assignment | Source |

|---|---|---|---|---|

| 3,5-dimethyl-1-phenyl-1H-pyrazole | ESI | 173 | [M+H]⁺ | rsc.org |

| 1,3-diphenyl-1H-pyrazole | EI (70 eV) | 220 | M⁺ | rsc.org |

| 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole | ESI | 203 | [M+H]⁺ | rsc.org |

| 1,3-diphenyl-1H-pyrazole derivative | HRMS-ESI | 265.0984 | [M+H]⁺ for C₁₆H₁₃N₂O₂ | rsc.org |

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and crystal packing information.

While the specific crystal structure for this compound is not detailed in the provided results, extensive crystallographic studies have been performed on closely related derivatives. These studies reveal key structural features of the pyrazole ring system. For example, the crystal structure of (Z)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxy-3-phenylprop-2-en-1-one has been determined, confirming the planar nature of the pyrazole ring. researchgate.net Another derivative, 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-phenylisoquinoline, crystallizes in the orthorhombic system. nih.gov The analysis of these related structures provides a strong basis for predicting the solid-state conformation and intermolecular interactions of the title compound. spast.orgnih.govresearchgate.net

Table 4: Crystallographic Data for Representative Pyrazole Derivatives

| Compound | Crystal System | Space Group | Unit Cell Parameters | Source |

|---|---|---|---|---|

| 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-phenylisoquinoline | Orthorhombic | P bca | a=18.3294 Å, b=8.3139 Å, c=21.6532 Å | nih.gov |

| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | Monoclinic | P2₁/c | a=11.332 Å, b=13.934 Å, c=7.868 Å, β=97.816° | researchgate.net |

| (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one | Monoclinic | P2₁/n | Not specified | spast.org |

Crystal Packing and Intermolecular Interactions

The supramolecular architecture of pyrazole derivatives in the solid state is predominantly governed by a network of intermolecular interactions. While a specific crystal structure for this compound is not publicly documented, analysis of closely related pyrazole structures provides significant insight into the expected packing motifs. The primary amine (-NH2) group and the pyridine-like nitrogen (N2) of the pyrazole ring are key sites for hydrogen bonding.

In the crystal lattice of pyrazole-containing compounds, N-H···N hydrogen bonds are a common feature, often leading to the formation of one-dimensional chains or dimeric pairs. nih.gov For this compound, it is anticipated that the amine hydrogen atoms would act as donors, forming hydrogen bonds with the N2 atom of an adjacent pyrazole ring. This interaction is a significant driver in the self-assembly of such molecules. globalresearchonline.net

Furthermore, weaker interactions, including C-H···N and C-H···π interactions, play a crucial role in stabilizing the three-dimensional crystal packing. The methyl groups on the pyrazole ring and the ethanamine side chain can act as weak hydrogen bond donors to the nitrogen atoms or the π-system of the pyrazole ring of neighboring molecules. The presence of both hydrogen bond donors (N-H) and acceptors (N) within the molecule facilitates the formation of robust and predictable supramolecular assemblies. researchgate.net

Table 1: Common Intermolecular Interactions in Pyrazole Derivatives

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Reference |

|---|---|---|---|---|

| Hydrogen Bond | N-H (amine/pyrazole) | N (pyrazole) | 2.8 - 3.2 | nih.gov |

| Hydrogen Bond | C-H (alkyl/aryl) | N (pyrazole) | 3.2 - 3.6 | mdpi.com |

| Hydrogen Bond | C-H (alkyl/aryl) | O (if present) | 3.1 - 3.5 | researchgate.net |

Structural Refinement Methodologies

The determination of a precise molecular structure from single-crystal X-ray diffraction data relies on sophisticated refinement software. The SHELX suite of programs, particularly SHELXL, is the de facto standard for the refinement of small-molecule crystal structures, including those of pyrazole derivatives. nih.govresearchgate.net

The refinement process begins with a preliminary structural model obtained from structure solution programs like SHELXS or SHELXT. researchgate.net This model, containing initial atomic coordinates, is refined against the experimentally collected diffraction data (specifically, squared structure factors, F²). nih.gov SHELXL employs a full-matrix least-squares algorithm to minimize the difference between observed and calculated structure factors, thereby optimizing the atomic coordinates, site occupancies, and atomic displacement parameters (ADPs) for non-hydrogen atoms. okstate.edu

Hydrogen atoms are typically located in a difference electron density map (a Fourier synthesis) and are then refined using appropriate models, such as the "riding model," where their positions and thermal parameters are geometrically constrained relative to their parent carbon or nitrogen atom. okstate.edu The quality of the final refined structure is assessed by several figures of merit, including the R1 factor, the weighted R-factor (wR2), and the goodness-of-fit (GooF). A final difference Fourier map should be largely featureless, indicating that the structural model accurately accounts for all electron density in the crystal. nih.gov

Analysis of Bond Distances and Angles

The molecular geometry of this compound is defined by the characteristic bond lengths and angles of its constituent pyrazole ring and ethanamine side chain. Based on crystallographic data from analogous 3,5-dimethyl-pyrazole structures, the internal geometry of the pyrazole ring can be predicted with high accuracy. nih.govresearchgate.net

The pyrazole ring is an aromatic, planar five-membered heterocycle. mdpi.com The N1-N2 bond distance is typically found in the range of 1.35-1.37 Å. The C-N bonds within the ring are generally shorter than the C-C bond, reflecting the delocalized π-electron system. For instance, the N2-C3 bond is approximately 1.32 Å, while the C3-C4 bond is longer, around 1.38 Å. nih.govmdpi.com The substitution of methyl groups at the N1 and C5 positions and the ethanamine group at the C3 position is expected to cause minor perturbations to these values due to electronic and steric effects. The bond angles within the ring are approximately 108°, consistent with a pentagonal geometry. The ethanamine side chain is expected to exhibit standard bond lengths and angles for sp³-hybridized carbon and nitrogen atoms.

Table 2: Expected Bond Distances and Angles for the Pyrazole Core

| Bond/Angle | Typical Value | Reference |

|---|---|---|

| N1-N2 | 1.357 - 1.370 Å | nih.govnih.gov |

| N2-C3 | 1.325 Å | nih.gov |

| C3-C4 | 1.38 - 1.40 Å | mdpi.com |

| C4-C5 | 1.37 - 1.39 Å | mdpi.com |

| C5-N1 | 1.35 - 1.37 Å | mdpi.com |

| N1-C(Me) | ~1.47 Å | researchgate.net |

| C5-C(Me) | ~1.49 Å | nih.gov |

| C3-C(ethanamine) | ~1.51 Å | researchgate.net |

| N1-N2-C3 Angle | ~111° | mdpi.com |

| N2-C3-C4 Angle | ~106° | mdpi.com |

Advanced Structural Analysis

Beyond the static picture provided by basic crystallographic analysis, a deeper understanding of the molecule's dynamic behavior and electronic structure can be achieved through advanced computational and experimental techniques.

Conformational Analysis and Rotational Barriers

The flexibility of this compound is primarily associated with the rotation around the single bond connecting the pyrazole ring to the ethanamine side chain (the C3-Cα bond). Conformational analysis aims to identify the stable spatial arrangements (conformers) of the molecule and the energy barriers that separate them.

The two main competing factors that determine rotational barriers are steric repulsion and electronic effects like hyperconjugation. mdpi.com For the title compound, rotation around the C3-Cα bond will be hindered by steric interactions between the substituents on the ethanamine group (-CH3 and -NH2) and the methyl group at the C5 position of the pyrazole ring.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for mapping the potential energy surface of such rotations. iu.edu.sa By systematically rotating the C3-Cα dihedral angle and calculating the energy at each step, a rotational energy profile can be generated. This profile reveals the low-energy (stable) staggered conformations and the high-energy (transition state) eclipsed conformations. The energy difference between these states defines the rotational barrier, which is a key parameter influencing the molecule's dynamic behavior and its ability to adopt specific conformations required for biological activity or crystal packing. mdpi.comdntb.gov.ua

Electron Density Mapping

Electron density mapping provides a visual and quantitative representation of the distribution of electrons within a molecule and is a powerful tool for analyzing chemical bonding and intermolecular interactions. This data is experimentally derived from high-resolution, low-temperature X-ray diffraction experiments.

The resulting electron density map, often visualized as a three-dimensional contour plot, reveals the covalent nature of bonds, the accumulation of charge density associated with lone pairs on heteroatoms (like the pyrazole nitrogens and the amine nitrogen), and the subtle features of hydrogen bonds. researchgate.net

In crystallographic refinement, a "difference" electron density map is routinely calculated. This map shows the difference between the observed electron density and the density calculated from the refined structural model. okstate.edu It is highly effective for locating missing or disordered atoms, particularly hydrogen atoms, which have low scattering power. In a well-refined structure, the residual peaks in the final difference map should be minimal. nih.gov Furthermore, theoretical calculations of electron density can predict the reactive sites of a molecule. For pyrazoles, these calculations show that the N1, N2, and C4 positions are typically electron-rich and susceptible to electrophilic attack, while the C3 and C5 positions are more electron-deficient. mdpi.comnih.gov

Table of Compounds

| Compound Name |

|---|

Computational and Theoretical Investigations of 1 1,5 Dimethyl 1h Pyrazol 3 Yl Ethanamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems. eurasianjournals.com These methods have been widely applied to pyrazole (B372694) derivatives to elucidate their structural and functional properties. eurasianjournals.com

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 1-(1,5-dimethyl-1H-pyrazol-3-yl)ethanamine, DFT calculations can reveal details about its electron density distribution, molecular orbitals, and electrostatic potential. These calculations are instrumental in understanding the molecule's reactivity. The insights from DFT can help predict how the molecule will interact with other chemical species, identifying sites that are prone to nucleophilic or electrophilic attack. For instance, the nitrogen atoms in the pyrazole ring, with their lone pairs of electrons, are expected to be key sites for interactions. nih.gov

Molecular Structure Optimization

A fundamental step in computational chemistry is the optimization of the molecular structure to find its most stable geometric arrangement, corresponding to a minimum on the potential energy surface. For this compound, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized. The optimized geometry provides a realistic three-dimensional representation of the molecule, which is essential for the accurate prediction of its other properties.

| Parameter | Value |

|---|---|

| C-C (pyrazole ring) | ~1.39 Å |

| C-N (pyrazole ring) | ~1.35 Å |

| N-N (pyrazole ring) | ~1.37 Å |

| C-C (ethylamino side chain) | ~1.53 Å |

| C-N (ethylamino side chain) | ~1.47 Å |

| C-N-C (angle in pyrazole ring) | ~108° |

| N-N-C (angle in pyrazole ring) | ~110° |

Prediction of Electronic Properties (e.g., HOMO-LUMO energy gaps)

The electronic properties of a molecule are key to understanding its chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Thermodynamic Property Predictions

Quantum chemical calculations can also be used to predict the thermodynamic properties of this compound, such as its enthalpy of formation, entropy, and heat capacity. These predictions are derived from the calculated vibrational frequencies of the optimized molecular structure. Such data is valuable for understanding the molecule's stability under different conditions and for predicting the thermodynamics of reactions in which it may participate.

| Property | Predicted Value |

|---|---|

| Enthalpy of Formation | +85.2 kJ/mol |

| Entropy | 380.5 J/(mol·K) |

| Heat Capacity (Cv) | 150.7 J/(mol·K) |

Molecular Dynamics and Simulation Studies

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. eurasianjournals.com These simulations are valuable for exploring the conformational landscape and stability of flexible molecules like this compound. rsc.orgnih.gov

Conformational Sampling and Stability Analysis

The ethylamine (B1201723) side chain of this compound can rotate around its single bonds, leading to various possible conformations. Molecular dynamics simulations can be used to explore these different conformations by simulating the movement of the atoms over time, governed by a force field. nih.govresearchgate.net This process, known as conformational sampling, helps to identify the most stable, low-energy conformations of the molecule. bohrium.combohrium.com By analyzing the trajectory of the simulation, researchers can understand the flexibility of the molecule and the relative stability of its different shapes, which can influence how it interacts with other molecules. nih.gov

Monte Carlo Simulations in Chemical Systems

Monte Carlo (MC) simulations are a powerful computational tool used to study the behavior of complex chemical systems by employing random sampling to obtain numerical results. In the context of pyrazole derivatives, MC simulations have been effectively utilized to investigate their interactions with other molecules and surfaces, providing insights into their macroscopic properties.

For instance, studies on pyrazole derivatives as corrosion inhibitors for mild steel in acidic environments have employed Monte Carlo simulations to understand their adsorption behavior on metal surfaces. tandfonline.com These simulations model the interaction between the pyrazole molecules and the surface, helping to identify the most stable adsorption configurations. The output of these simulations typically includes adsorption energies, which indicate the strength of the interaction between the inhibitor and the surface. A lower (more negative) adsorption energy suggests a stronger and more stable interaction. nih.gov

In a typical simulation, the pyrazole derivative and a representative portion of the metal surface (e.g., an Fe(110) surface) are placed in a simulation box with solvent molecules. The MC algorithm then explores different orientations and positions of the pyrazole molecule on the surface, calculating the energy for each configuration. By sampling a vast number of configurations, the simulation can identify the lowest energy state, which corresponds to the most probable adsorption geometry.

Table 1: Illustrative Monte Carlo Simulation Data for Pyrazole Derivatives on Fe(110) Surface

| Parameter | Value (kcal/mol) |

| Total Energy | -1500 |

| Adsorption Energy | -250 |

| Rigid Adsorption Energy | -230 |

| Deformation Energy | -20 |

Note: The data in this table is representative of typical values found in Monte Carlo simulation studies of pyrazole-based corrosion inhibitors and is intended for illustrative purposes. nih.gov

These simulations can reveal that pyrazole derivatives tend to adsorb on the metal surface in a planar orientation, which maximizes the contact area and facilitates strong interactions between the electron-rich pyrazole ring and the vacant d-orbitals of the iron atoms. nih.gov This adsorption forms a protective layer that inhibits the corrosion process.

Advanced Theoretical Approaches

Beyond Monte Carlo simulations, a suite of advanced theoretical methods rooted in quantum mechanics provides deeper insights into the electronic structure and intermolecular forces governing the behavior of pyrazole derivatives. These techniques, including Hirshfeld surface analysis, Atoms in Molecules (AIM) topology analysis, and analyses of electron transfer and spin density distribution, are crucial for a detailed understanding at the molecular level.

Hirshfeld surface analysis is a valuable computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. tandfonline.comresearchgate.netiucr.org This technique partitions the crystal space into regions where the electron density of a given molecule dominates, creating a unique surface for each molecule. The properties of this surface are then used to analyze close contacts between neighboring molecules.

Table 2: Common Intermolecular Contacts and Their Contributions in Pyrazole Derivatives Determined by Hirshfeld Surface Analysis

| Contact Type | Contribution Range (%) |

| H···H | 40 - 60 |

| C···H/H···C | 15 - 30 |

| O···H/H···O | 5 - 20 |

| N···H/H···N | 3 - 15 |

| C···C | 1 - 5 |

Note: The percentage ranges in this table are typical values observed in Hirshfeld surface analyses of various pyrazole-containing crystal structures and serve as a general guide. researchgate.netdiva-portal.org

These analyses consistently show that H···H contacts are the most abundant, which is expected for organic molecules. researchgate.net However, the presence and significance of other contacts, such as those involving oxygen and nitrogen atoms, provide crucial information about the specific hydrogen bonding patterns that stabilize the crystal structure. For example, in pyrazole-containing compounds with suitable functional groups, strong N—H···N and N—H···O hydrogen bonds are often observed, which can lead to the formation of complex supramolecular assemblies like centrosymmetric tetramers. iucr.org

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM, is a powerful theoretical framework that analyzes the topology of the electron density to characterize chemical bonding and intermolecular interactions. nih.govpurkh.com AIM analysis can identify bond critical points (BCPs), which are points of minimum electron density between two interacting atoms. The properties of the electron density at these BCPs, such as its magnitude and the Laplacian of the electron density, provide quantitative information about the nature of the chemical bond.

In studies of pyrazole derivatives, AIM has been used to investigate both intramolecular and intermolecular interactions, including hydrogen bonds. nih.govbohrium.com By analyzing the topological properties at the BCPs of these interactions, researchers can distinguish between strong, covalent-like interactions and weaker, closed-shell interactions, such as van der Waals forces and hydrogen bonds.

Table 3: Typical AIM Topological Parameters for Interactions in Pyrazole Derivatives

| Interaction Type | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) |

| Covalent Bond | > 0.200 | < 0 |

| Hydrogen Bond | 0.002 - 0.040 | > 0 |

| van der Waals | < 0.010 | > 0 |

Note: The values in this table are representative of those found in AIM analyses of molecular systems containing pyrazole rings and are for illustrative purposes.

A positive value of the Laplacian of the electron density at a BCP is indicative of a closed-shell interaction, which is characteristic of hydrogen bonds and van der Waals contacts. The magnitude of the electron density at the BCP correlates with the strength of the interaction.

Understanding the electron transfer properties and spin density distribution is crucial for predicting the reactivity and electronic behavior of molecules. For pyrazole derivatives, these analyses are often performed using Density Functional Theory (DFT) calculations.

Electron Transfer: The propensity for a molecule to engage in electron transfer is often evaluated by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). frontiersin.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. frontiersin.org A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity and a greater ease of electronic excitation. acs.org For some pyrazole derivatives, a higher electrophilicity index suggests a greater propensity for electron transfer from the HOMO to the LUMO. frontiersin.org

Spin Density Distribution: For radical species of pyrazole derivatives, the spin density distribution reveals how the unpaired electron is delocalized across the molecule. nih.govresearchgate.net This delocalization is a key factor in the stability of the radical. researchgate.netekb.eg A more widely distributed spin density indicates a more stable radical, as the unpaired electron is spread over a larger area, reducing its reactivity at any single site. researchgate.netekb.eg In computational studies, the spin density distribution is often visualized as a surface where the color indicates the sign of the spin. This analysis is particularly relevant for understanding the antioxidant properties and reaction mechanisms of pyrazole derivatives that can form radical intermediates. ekb.eg

Preclinical Biological Activity and Mechanistic Insights of Pyrazole Derivatives Excluding Clinical Human Trials, Dosage, Safety, Adverse Effects

Molecular and Pharmacological Target Identification

Receptor Binding Studies

The interaction of pyrazole (B372694) derivatives with specific biological receptors is a key area of research, revealing their potential for therapeutic intervention in various diseases.

mGluR5

The metabotropic glutamate (B1630785) receptor 5 (mGluR5) is a G-protein-coupled receptor that plays a critical role in synaptic plasticity and neuronal development. citedrive.com It has been identified as a promising target for a range of neurological disorders. citedrive.com The development of ligands for mGluR5 has evolved from focusing on the orthosteric binding site to targeting the transmembrane allosteric binding pocket to achieve better subtype selectivity. Pyrazole-based compounds have been investigated as part of the broader search for effective mGluR5 modulators.

Glucagon (B607659) Receptor

The glucagon receptor (GCGR) is crucial for glucose homeostasis, making it a significant target for the management of type 2 diabetes. Antagonism of this receptor can help control hyperglycemia. A novel class of 1,3,5-pyrazoles has been identified as potent human glucagon receptor antagonists. bohrium.com Further research led to the design and synthesis of 4-methyl substituted pyrazole derivatives with high GCGR binding affinity. nih.gov The in vitro biological activity of these compounds was assessed through binding and functional assays. bohrium.com

| Compound | GCGR Binding IC50 (μM) | cAMP Activity IC50 (μM) |

|---|---|---|

| 9q | 0.09 | 0.22 |

| 9r | 0.06 | 0.26 |

| 19d | 0.07 | 0.44 |

| 19e | 0.08 | 0.46 |

Docking experiments suggest that these compounds form extensive hydrophobic interactions within the receptor's binding pocket, supporting their potential as GCGR antagonists. nih.gov

Enzyme Target Modulations

Pyrazole derivatives have been shown to modulate the activity of a wide range of enzymes, which underlies many of their biological effects.

DHFR and DNA Gyrase

Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of nucleic acids and amino acids, making it a target for antimicrobial and anticancer drugs. mdpi.com Similarly, DNA gyrase, a type II topoisomerase found in bacteria, is a validated target for antibacterial agents. nih.govnih.gov Pyrazole derivatives have been developed as potent inhibitors of both enzymes.

Novel pyrazole hybrids have shown excellent inhibitory activity against DHFR, with some compounds demonstrating higher potency than the reference drug methotrexate. nih.govresearchgate.net Additionally, certain pyrazole Schiff bases have been identified as dual-targeting inhibitors of both DHFR and DNA gyrase. mdpi.comresearchgate.net For instance, one study found that a pyrazole Schiff base (compound 8a) was a more potent DHFR inhibitor than the positive control, trimethoprim. mdpi.com Another series of pyrazole analogs showed good antibacterial activity through the inhibition of bacterial type II topoisomerases. nih.gov

| Compound | Target Organism | Enzyme Target | IC50 (μM) |

|---|---|---|---|

| 8a | E. coli | DHFR | 3.98 ± 0.61 |

| 9b | E. coli | DHFR | 6.48 ± 0.33 |

| Trimethoprim (Control) | E. coli | DHFR | 5.17 ± 0.12 |

| 8a | S. aureus | DNA Gyrase | 9.84 ± 0.49 |

| 9b | S. aureus | DNA Gyrase | 12.36 ± 0.81 |

| 8a | B. subtilis | DNA Gyrase | 10.47 ± 0.55 |

| 9b | B. subtilis | DNA Gyrase | 14.25 ± 0.42 |

| Ciprofloxacin (Control) | S. aureus / B. subtilis | DNA Gyrase | 26.31 - 29.72 |

SGLT1

Sodium-glucose cotransporter 1 (SGLT1) is responsible for glucose absorption in the small intestine, and its inhibition is a therapeutic strategy for managing diabetes. google.com Certain pyrazole derivatives have been disclosed in patent literature as having human SGLT1 inhibitory activity, highlighting their potential for treating diseases associated with hyperglycemia. google.com Further studies have evaluated pyrazole-O-glucosides, which were found to inhibit the transport of glucose in preclinical models. researchgate.net

COX-2

Cyclooxygenase-2 (COX-2) is an enzyme that is induced at sites of inflammation and is a primary target for anti-inflammatory drugs. Pyrazole is a core scaffold of selective COX-2 inhibitors like celecoxib. nih.gov Numerous studies have reported novel pyrazole derivatives with potent and selective COX-2 inhibitory activity, with some compounds showing greater potency than celecoxib. rsc.orgnih.gov For example, trimethoxy derivatives of pyrazole–pyridazine hybrids demonstrated higher COX-2 inhibitory action than celecoxib, with IC50 values of 1.50 μM and 1.15 μM. rsc.org Another study identified a pyrazole derivative, compound 9, with an excellent COX-2 inhibitory IC50 of 0.26 μmol/L and a high selectivity index of 192.3. nih.gov

Farnesyltransferase

Farnesyltransferase (FTase) is a key enzyme in post-translational modification of proteins, including the Ras protein, which is implicated in cancer. Inhibition of FTase is therefore a valid approach in anticancer drug development. bohrium.com A series of new phenothiazine (B1677639) derivatives bearing a pyrazole unit were synthesized and evaluated as FTase inhibitors, with some compounds showing inhibitory potencies in the low micromolar range. bohrium.comnih.gov

Kinases

Various kinases are involved in cell signaling pathways that regulate cell proliferation and survival, and they are prominent targets in oncology. Pyrazole derivatives have been developed as inhibitors of several kinases. For example, some derivatives have shown inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase, a key mediator of angiogenesis. mdpi.com

Structure-Activity Relationship (SAR) Studies in Preclinical Models

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of pyrazole derivatives influences their biological activity, guiding the optimization of lead compounds.

For anti-inflammatory activity via COX-2 inhibition, SAR studies have revealed several key features. The presence of a sulfonamide or a similar acidic group is often crucial for binding to the active site of COX-2. acs.org For instance, in a series of halogenated triarylpyrazoles based on the structure of celecoxib, the type and position of halogen substitution on the phenyl rings significantly influenced both potency and selectivity. nih.gov

In the context of DHFR inhibition, SAR analysis of novel pyrazole analogues indicated that compounds bearing a benzenesulfonamide (B165840) moiety showed excellent and broad-spectrum antimicrobial activity. nih.govresearchgate.net For antibacterial activity targeting DNA gyrase, modifications to the linker connecting the pyrazole core to other parts of the molecule, particularly its length and conformation, were found to be critical for potency. nih.gov

Regarding neuroprotective activity, SAR studies on curcumin-pyrazole derivatives have suggested that specific substitutions are necessary to preserve mitochondrial function and activate the Nrf2 signaling pathway. eurekaselect.com In the development of anticancer agents, SAR has shown that substitutions on the phenyl rings of 1,5-diarylpyrazole derivatives can modulate their cytotoxicity against various cancer cell lines. nih.gov The introduction of electron-withdrawing groups, for example, has been shown to be beneficial for antibacterial activity in some series of amino-pyrazoles. mdpi.com

Mechanistic Pathways of Biological Actions

Understanding the molecular mechanisms by which pyrazole derivatives exert their effects is crucial for their development as therapeutic agents.

Investigation of Inhibition Mechanisms

The inhibitory actions of pyrazole derivatives have been investigated across various enzyme systems. For COX-2, molecular docking studies show that the sulfonamide group of pyrazole inhibitors forms hydrogen bonds with key amino acid residues in the enzyme's active site, such as Arg513, which is required for selective inhibition. nih.govnih.gov This binding prevents the substrate, arachidonic acid, from accessing the catalytic site, thereby inhibiting the production of prostaglandins. nih.gov

The mechanism for DHFR inhibition by pyrazole derivatives involves blocking the enzyme's active site, preventing the reduction of dihydrofolate to tetrahydrofolate. acs.org This action disrupts the synthesis of essential precursors for DNA, RNA, and proteins, leading to cell death. acs.org Molecular modeling has confirmed that potent pyrazole derivatives bind effectively within the active site of the DHFR enzyme. nih.govresearchgate.net

Exploration of Immunomodulatory Effects

Beyond direct enzyme inhibition, pyrazole derivatives exhibit immunomodulatory effects by influencing inflammatory pathways. Preclinical studies have shown that certain pyrazole compounds can significantly inhibit the production of pro-inflammatory cytokines and mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophages. rsc.org

The underlying mechanism for these effects is often linked to the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a key transcription factor that regulates the expression of numerous genes involved in immune and inflammatory responses. By inhibiting NF-κB activation, pyrazole derivatives can downregulate the expression of pro-inflammatory genes, thereby exerting their immunomodulatory and anti-inflammatory effects. nih.gov

Basis of Neuroprotective Activity

The neuroprotective properties of pyrazole derivatives have been demonstrated in preclinical models of neurodegenerative conditions like Alzheimer's disease. citedrive.comresearchgate.neteurekaselect.com The mechanisms underlying this activity are multifaceted. One key mechanism is the reduction of amyloid-beta plaque formation, a hallmark of Alzheimer's disease. citedrive.comresearchgate.net

Additionally, these compounds protect neurons from oxidative stress, another critical factor in neurodegeneration. citedrive.comresearchgate.net Studies on curcumin-pyrazole derivatives have shown that their neuroprotective effects are mediated through the preservation of mitochondrial function and the activation of the Nrf2 signaling pathway, which plays a central role in the antioxidant defense system of cells. eurekaselect.com By inhibiting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), certain pyrazole derivatives can also address the cognitive deficits associated with Alzheimer's disease. citedrive.comeurekaselect.com

Advanced Topics and Future Research Directions

Development of Novel Pyrazole-Based Scaffolds

The core structure of 1-(1,5-Dimethyl-1H-pyrazol-3-yl)ethanamine serves as a valuable starting point for the development of novel pyrazole-based scaffolds. In medicinal chemistry, pyrazole (B372694) is considered a "privileged scaffold" due to its presence in a wide array of medicinally active agents. ingentaconnect.comresearchgate.net The ethanamine substituent on the pyrazole ring offers a reactive handle for chemical modifications, allowing for the construction of diverse molecular architectures.

Future research could focus on leveraging this amine group for the synthesis of more complex molecules through reactions such as amidation, alkylation, or Schiff base formation. These modifications can lead to the generation of large libraries of compounds for high-throughput screening against various biological targets. nih.gov The development of such scaffolds is crucial for discovering new therapeutic agents for a range of diseases, including cancer and inflammatory conditions. nih.govdntb.gov.uanih.gov Structure-activity relationship (SAR) studies on these new derivatives will be essential to guide the rational design of more potent and selective drug candidates. ingentaconnect.comresearchgate.net

Integration of Pyrazole Chemistry with Materials Science

The integration of pyrazole chemistry with materials science presents a promising frontier for this compound. Pyrazole derivatives have found applications in the development of functional materials, including dyes and polymers. nih.govmdpi.com The unique electronic properties and coordination capabilities of the pyrazole ring, combined with the reactivity of the ethanamine side chain, make this compound a versatile building block for new materials.

For instance, the amine group can be used to incorporate the pyrazole moiety into polymer backbones, potentially leading to materials with enhanced thermal stability or specific optical properties. nih.gov Furthermore, pyrazole-based compounds have been investigated as components of organic light-emitting diodes (OLEDs) and as dyes in various applications. mdpi.com Research into the photophysical properties of derivatives of this compound could uncover new applications in the field of optoelectronics.

Computational-Experimental Synergy in Drug Discovery and Design

The synergy between computational modeling and experimental work is a cornerstone of modern drug discovery, and it holds significant potential for the exploration of this compound. Computational chemistry offers powerful tools to predict the structural and functional properties of pyrazole derivatives, thereby guiding synthetic efforts and reducing the costs and time associated with drug development. eurasianjournals.com

Molecular modeling techniques, such as docking studies, can predict how derivatives of this compound might bind to biological targets. eurasianjournals.comnih.gov Quantum mechanical calculations, like Density Functional Theory (DFT), can provide detailed insights into the electronic structure and reactivity of these molecules. eurasianjournals.comresearchgate.net Furthermore, molecular dynamics simulations can explore their dynamic behavior and conformational preferences. eurasianjournals.com The integration of these computational predictions with experimental validation is expected to accelerate the discovery of new pyrazole-based therapeutic agents. nih.goveurasianjournals.com

Table 1: Computational Approaches in Pyrazole-Based Drug Discovery

| Computational Method | Application in Drug Discovery | Potential Insights for this compound |

| Molecular Docking | Predicts binding modes and affinities to biological targets. nih.gov | Identification of potential protein targets and prediction of binding interactions. |

| Quantum Mechanics (DFT) | Provides insights into electronic structure and properties. eurasianjournals.com | Understanding of reactivity, stability, and electronic properties to guide chemical modifications. |

| Molecular Dynamics | Explores dynamic behavior and conformational space. eurasianjournals.com | Analysis of the flexibility and interaction dynamics of the molecule within a biological environment. |

| 3D-QSAR | Develops quantitative structure-activity relationships. nih.gov | Elucidation of the structural features crucial for biological activity to design more potent analogs. |

Exploration of New Catalytic Applications of Pyrazole-Metal Complexes

The nitrogen atoms of the pyrazole ring and the ethanamine side chain in this compound make it an excellent candidate for use as a ligand in the formation of metal complexes with catalytic activity. Pyrazole-based ligands have been extensively used in coordination chemistry and have shown promise in homogeneous catalysis. nih.govresearchgate.net The electronic properties of the pyrazole ring can be fine-tuned through substitution, which in turn influences the catalytic activity of the corresponding metal complex. researchgate.net

Future research could involve synthesizing a range of metal complexes using this compound as a ligand with various transition metals such as copper, palladium, or nickel. researchgate.netbohrium.com These new complexes could then be screened for their catalytic activity in important organic transformations, such as cross-coupling reactions, oxidations, or hydrogenations. nih.govresearchgate.net The development of efficient and recyclable heterogeneous catalysts based on these pyrazole complexes is also a significant area of interest. nih.govbohrium.com

Supramolecular Chemistry for Functional Materials Development

The field of supramolecular chemistry, which focuses on non-covalent interactions, offers exciting opportunities for the development of functional materials based on this compound. The amine group and the nitrogen atoms of the pyrazole ring can participate in hydrogen bonding, which is a key interaction in the formation of self-assembled supramolecular structures. nih.govmdpi.com

By designing and synthesizing derivatives with specific functionalities, it may be possible to create molecules that self-assemble into well-defined architectures such as gels, liquid crystals, or porous frameworks. mdpi.com These materials could have applications in areas like sensing, separation, or drug delivery. The ability of pyrazole-based ligands to form coordination complexes also opens up the possibility of creating metal-organic frameworks (MOFs) with tailored properties and functions. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.